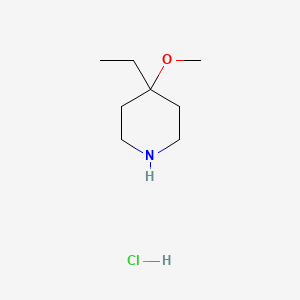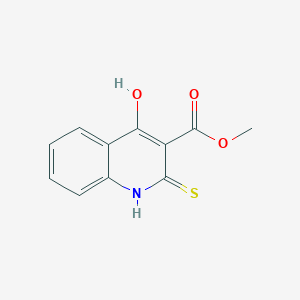
Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate
Overview
Description
“Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate” is a chemical compound with the CAS Number: 892294-34-7 . It has a molecular weight of 235.26 . The IUPAC name for this compound is methyl 4-hydroxy-2-sulfanyl-3-quinolinecarboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate” is 1S/C11H9NO3S/c1-15-11(14)8-9(13)6-4-2-3-5-7(6)12-10(8)16/h2-5H,1H3,(H2,12,13,16) . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Antimicrobial Agent Development
Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate: has shown promise as a scaffold for developing new antimicrobial agents. Its structure allows for the synthesis of analogs with potent antibacterial and antifungal activities . The presence of the sulfanyl group at the 2-position of the quinoline moiety is particularly noteworthy for enhancing antibacterial properties .
Quinolone Antibiotics Synthesis
This compound is a precursor in the synthesis of quinolone antibiotics. These antibiotics function by inhibiting DNA gyrase, which is crucial for bacterial DNA replication. The structural features of Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate make it suitable for creating derivatives that are effective against a wide range of bacterial strains .
Chemical Synthesis of Heterocycles
The compound serves as a key intermediate in the synthesis of various heterocyclic compounds. These heterocycles have a wide range of applications, including pharmaceuticals, agrochemicals, and dyes. The versatility of this compound in forming fused ring systems is of significant interest in synthetic chemistry .
Material Science Research
In material science, Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate can be used to create organic compounds with specific electronic properties. These properties are essential for developing new materials for electronics, photonics, and as sensors .
Life Science Research
The compound’s potential extends to life sciences, where it can be utilized in the study of cell biology and biochemistry. Its derivatives can be used as molecular probes to understand cellular processes and as tools for drug discovery .
Chromatography and Analytical Applications
Due to its unique chemical properties, Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate can be used in chromatography as a standard or reference compound. It helps in the analytical determination of related compounds and metabolites in complex biological matrices .
Antifungal Treatment Development
Research has indicated that certain derivatives of this compound exhibit exceptional antifungal activities. This opens up avenues for the development of new antifungal treatments, especially for strains resistant to current medications .
Drug Discovery and Development
The compound’s framework is conducive to the development of a variety of drugs. Its modifiable structure allows for the creation of numerous derivatives with potential therapeutic applications, ranging from antimicrobial to anticancer treatments .
Safety and Hazards
properties
IUPAC Name |
methyl 4-hydroxy-2-sulfanylidene-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-15-11(14)8-9(13)6-4-2-3-5-7(6)12-10(8)16/h2-5H,1H3,(H2,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJUDRCQRXQXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2NC1=S)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




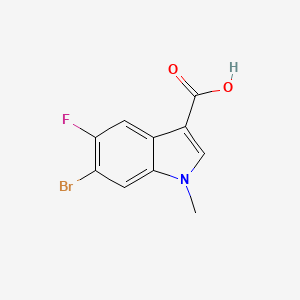
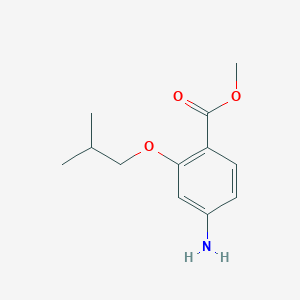
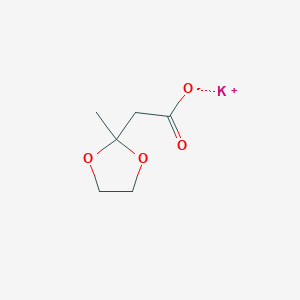
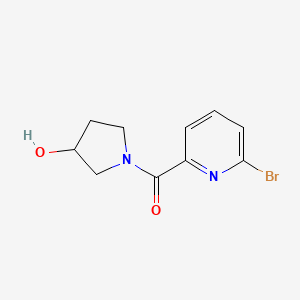

![2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1449552.png)
![3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1449553.png)
![([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride](/img/structure/B1449556.png)

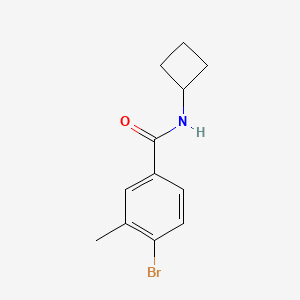
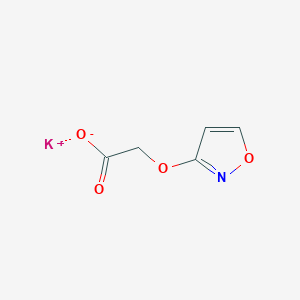
![tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate](/img/structure/B1449561.png)
